molecular formula C17H26N2O5 B1482700 MS049 oxalate salt CAS No. 1883548-97-7

MS049 oxalate salt

Cat. No.: B1482700
CAS No.: 1883548-97-7
M. Wt: 338.4 g/mol
InChI Key: RWKUVRQLFRJTTR-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

MS049 oxalate salt is a chemical compound used primarily in research settings. The precise identification of this compound through standardized nomenclature is essential for scientific communication and reproducibility in experimental work.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid. An alternative representation of the name is N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt. These variations in nomenclature represent the same chemical entity but emphasize different aspects of the molecular structure.

The structural formula of this compound consists of two distinct components:

  • The active component: N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine
  • The counterion: oxalic acid

The parent compound (MS049) contains a piperidine ring with a phenylmethoxy substituent at position 4. This core structure is further functionalized with an ethanamine moiety bearing a methyl group on the nitrogen atom. The structure can be represented using various chemical notation systems:

Chemical Notation System Representation
SMILES CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChI InChI=1S/C15H24N2O.C2H2O4/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,15-16H,7-13H2,1H3;(H,3,4)(H,5,6)
InChIKey RWKUVRQLFRJTTR-UHFFFAOYSA-N

The structural formula visually depicts the spatial arrangement of atoms and chemical bonds within the molecule, highlighting the piperidine ring, phenyl group, and the oxalate counterion.

Molecular Weight and Empirical Formula

The molecular characteristics of this compound, including its empirical formula and molecular weight, are critical parameters for analytical identification and quantitative analysis in research applications.

The empirical formula of this compound is C17H26N2O5, which represents the combination of the active component (C15H24N2O) and the oxalate counterion (C2H2O4). This formula indicates the proportion of different elements present in the compound.

The molecular weight of this compound is 338.4 g/mol. However, it should be noted that different forms of the compound may exist, including a hemihydrate form (C15H24N2O.C2H2O4.½H2O) with a molecular weight of 347.41 g/mol.

The elemental composition of this compound can be calculated based on its molecular formula:

Element Symbol Atomic Mass Number of Atoms Mass Contribution Percentage by Mass
Carbon C 12.01 17 204.17 60.33%
Hydrogen H 1.01 26 26.26 7.76%
Nitrogen N 14.01 2 28.02 8.28%
Oxygen O 16.00 5 80.00 23.64%
Total 338.45 100.00%

The theoretical elemental analysis values align with experimental findings, which report carbon (58.77%), hydrogen (7.83%), and nitrogen (8.06%) content.

Salt Formation and Oxalate Counterion Properties

The formation of this compound involves the interaction between the basic nitrogen atoms in MS049 (an amine) and oxalic acid, resulting in a stable salt form with distinct physicochemical properties.

Salt formation occurs through an acid-base reaction where the basic lone pair of electrons on the amine nitrogen of MS049 accepts a proton from oxalic acid. This reaction can be represented as:

MS049 (amine) + Oxalic acid → this compound

The nitrogen of amines is basic and can react with strong acids to form amine salts. In this process, the lone pair of electrons on the amine reacts with the proton from the acid, forming a new nitrogen-hydrogen bond. This results in a highly polar functional group with a positive charge on the nitrogen, balanced by the negative charge from the oxalate counterion.

The oxalate counterion (C2O42-) is the dianion of oxalic acid and exists as a colorless entity. Oxalate is the conjugate base of oxalic acid, formed through the deprotonation of both carboxyl groups. At neutral pH in aqueous solution, oxalic acid converts completely to oxalate.

Properties of the oxalate counterion include:

Property Description
Structure Planar conformation with O–C–C–O dihedrals approaching 90° with approximate D2d symmetry when not chelated
Acid-Base Behavior Conjugate base of oxalic acid with pKa values of 1.27 and 4.27
Solubility The solubility of disodium oxalate increases linearly with temperature at approximately 0.0027 mol/kg per Kelvin
Chelation Forms stable complexes with metal cations due to its ability to act as a bidentate ligand

The oxalate salt formation significantly influences the physicochemical properties of MS049, particularly its solubility profile. This compound exhibits good solubility in water (up to 100 mM) and dimethyl sulfoxide (up to 20 mM), making it suitable for various research applications.

The physical appearance of this compound is described as a white solid, which is characteristic of many oxalate salts. The salt formation also contributes to the stability of the compound, allowing for storage at room temperature in a desiccated environment.

Unlike some free base amines, which may be oils or low-melting solids, the oxalate salt provides a crystalline, stable form that is advantageous for handling, storage, and precise weighing in research applications.

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.C2H2O4/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,15-16H,7-13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUVRQLFRJTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrially Viable Preparation Process (Based on Patent WO2015001565A2)

A well-documented industrial process for preparing an oxalate salt of a compound analogous to MS049 involves:

  • Step 1: In-situ Formation of the Free Base

    • React the precursor compound (analogous to MS049 intermediate) with an aryl halide (e.g., 2-fluorotoluene) in the presence of an inorganic base such as potassium hydroxide.
    • Use a high boiling point polar aprotic solvent mixture (e.g., dimethyl sulfoxide and toluene).
    • Heat the reaction mixture at approximately 126-130°C for 8-9 hours.
    • During this step, water formed is removed continuously by azeotropic distillation to drive the reaction forward.
  • Step 2: Workup and Salt Formation

    • Cool the reaction mixture to ambient temperature.
    • Add water to the reaction mixture and stir for about 1 hour to separate layers.
    • Separate the organic layer.
    • Treat the organic layer with oxalic acid dissolved in isopropyl alcohol.
    • Stir the mixture for about 1 hour to form the oxalate salt.
  • Step 3: Isolation and Purification

    • Filter the precipitated oxalate salt at ambient temperature.
    • Wash the solid with toluene followed by isopropyl alcohol to remove impurities.
    • Dry the product under vacuum at 65-70°C for 2-3 hours.
  • Outcome

    • The product obtained is the oxalate salt of MS049 (or analogous compound) with HPLC purity exceeding 98.5%.
    • The process is designed to be plant-friendly, scalable, and to minimize tedious workup and solvent use.

Detailed Reaction Conditions and Quantitative Data

Parameter Condition/Value
Base Potassium hydroxide (254.6 g)
Solvents Toluene (1000 mL), Dimethyl sulfoxide (1750 mL)
Precursor (3-methylamino-1-phenyl-1-propanol) 250 g
Aryl halide (2-fluorotoluene) 499.75 g
Reaction temperature 126-128°C
Reaction time 8-9 hours
Water addition post-reaction 1750 mL
Oxalic acid (dihydrate) 195 g dissolved in 750 mL isopropyl alcohol
Filtration and washing solvents Toluene (2 x 250 mL), Isopropyl alcohol (2 x 250 mL)
Drying conditions Vacuum drying at 65-70°C for 2-3 hours
Product yield 425-430 g
Product purity (HPLC) >98.5%

Advantages of the Method

Comparative Notes on Oxalate Salt Formation

While the above method is specific to MS049 or structurally related compounds, general salt formation with oxalic acid involves:

  • Dissolving the free base in an appropriate organic solvent.
  • Adding oxalic acid solution (often in alcohols like isopropanol).
  • Stirring to precipitate the salt.
  • Filtration and washing to purify.
  • Drying under vacuum or controlled temperature.

This general approach is consistent with the industrial process described but optimized for MS049 with specific solvents, bases, and conditions to maximize yield and purity.

Additional Research Findings on Oxalate Salt Preparation

  • Oxalate salts are often prepared by acid-base reaction between the free base and oxalic acid in alcoholic solvents.
  • The choice of solvent and temperature affects the crystallization and purity of the salt.
  • In industrial settings, azeotropic removal of water during salt formation or precursor preparation is critical to drive reactions and improve yield.
  • Washing steps with solvents like toluene and isopropyl alcohol help remove organic impurities and residual solvents.
  • Drying conditions are optimized to avoid decomposition and maintain product quality.

Summary Table: Preparation Parameters for this compound

Step Reagents/Conditions Purpose/Outcome
Formation of free base Precursor + 2-fluorotoluene + KOH + DMSO + Toluene In-situ formation of MS049 base
Heating 126-128°C, 8-9 hours, azeotropic water removal Drives reaction to completion
Cooling and aqueous addition Ambient temperature, add water, stir 1 hour Phase separation and purification
Salt formation Oxalic acid in isopropanol, stir 1 hour Formation of this compound
Filtration and washing Toluene and isopropyl alcohol washes Removal of impurities
Drying Vacuum drying at 65-70°C for 2-3 hours Obtains dry, pure oxalate salt
Yield and purity 425-430 g product, >98.5% HPLC purity High-quality industrial product

Chemical Reactions Analysis

MS049 oxalate salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : MS049 is identified by the CAS number 1502816-23-0 and is available in various forms, including oxalate salt.
  • Inhibition Profile : It selectively inhibits PRMT4 and PRMT6, showing IC50 values of 34 nM and 43 nM, respectively. This inhibition leads to decreased levels of asymmetric dimethylation on arginine residues in target proteins such as Med12 and histone H3.

Scientific Research Applications

  • Cancer Research
    • MS049 has been utilized to investigate the role of PRMTs in various cancers, including acute myeloid leukemia (AML). Studies indicate that it can reduce leukemic cell burden in patient-derived xenograft models, particularly in spliceosomal-mutant leukemias .
    • The compound's ability to inhibit Wnt signaling pathways in cancer cells has also been documented, suggesting its potential as a therapeutic agent against tumors characterized by aberrant PRMT activity.
  • Epigenetic Studies
    • As a chemical probe, MS049 facilitates the study of arginine methylation's role in transcriptional regulation. Its selective inhibition allows researchers to dissect the contributions of PRMT4 and PRMT6 to gene expression modulation.
    • The compound's effects on histone modifications provide insights into chromatin dynamics and gene regulation mechanisms, making it a valuable tool for epigenetic research.
  • Development of Therapeutics
    • MS049's unique properties have led to its exploration as a lead compound for developing new cancer therapies targeting PRMTs. Its selectivity over other epigenetic modifiers positions it as a promising candidate for further optimization and clinical development .

Case Studies and Findings

StudyApplicationFindings
Lee et al., 2016AML TreatmentDemonstrated significant reduction in leukemic cell burden in response to MS049 treatment .
Seiler et al., 2018Spliceosomal MutationsIdentified that MS049 effectively targets pre-leukemic cells with specific mutations, preventing disease progression .
Mechanistic StudyEpigenetic RegulationShowed that MS049 inhibits PRMT activity leading to altered gene expression profiles in HEK293 cells.

Mechanism of Action

MS049 oxalate salt exerts its effects by inhibiting protein arginine methyltransferases 4 and 6. These enzymes are involved in the methylation of arginine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound reduces the levels of specific methylation marks, such as H3R2me2a and H4R3me2a, thereby affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of MS049 Oxalate Salt vs. Other Oxalate-Containing Compounds

Compound Primary Application/Target Selectivity/Potency Key Distinguishing Features References
This compound Dual PRMT4/6 inhibitor IC50 = 44 nM (PRMT4), 63 nM (PRMT6) High selectivity for PRMT4/6; cellular activity validated
Butylhydrazine oxalate Organic synthesis reagent (pharmaceuticals, dyes) N/A Broad utility in synthesis; no therapeutic targeting
Sodium/Potassium oxalate Anticoagulant (binds calcium ions) Reduces blood calcium levels Non-therapeutic; used in lab settings for blood sample stabilization
LDH inhibitors with oxalate salts Excluded due to moderate potency Low selectivity for lactate dehydrogenase Oxalate moiety linked to poor drug-like properties
Amide derivatives (oxalate salts) Thermogenic/pharmaceutical agents Variable Oxalate used for salt formation; no specific enzyme targeting

Key Comparative Insights

Mechanistic Specificity: this compound is unique in its dual inhibition of PRMT4/6, whereas other oxalate salts (e.g., anticoagulants) act via non-enzymatic mechanisms (e.g., calcium chelation) .

Structural and Pharmacokinetic Advantages :

  • The oxalate salt in MS049 likely improves aqueous solubility compared to its free base form, a critical factor for in vitro and in vivo studies. This contrasts with anticoagulant oxalates, where the salt form directly mediates the biological effect .
  • MS049’s piperidine-ether backbone contributes to its selectivity, while other oxalate salts (e.g., butylhydrazine oxalate) lack structural complexity for targeted enzyme inhibition .

The discontinued status of MS049 highlights a gap compared to newer PRMT inhibitors (e.g., EPZ020411 for PRMT6), which may offer improved availability but less dual-target specificity .

Table 2: Comparative Biochemical Data

Parameter This compound Butylhydrazine Oxalate Sodium Oxalate
Primary Use PRMT4/6 inhibition Organic synthesis Anticoagulation
IC50/EC50 44–63 nM (enzymatic) N/A N/A
Cellular Activity Confirmed (HEK293 cells) None reported None
Selectivity >100-fold over other PRMTs N/A Non-selective (calcium binding)
Commercial Status Discontinued Available Available

Biological Activity

MS049 oxalate salt, chemically known as N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt, is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs) 4 and 6. This compound has garnered attention in the field of molecular biology due to its ability to modulate gene expression through inhibition of protein arginine methylation, which plays a crucial role in various cellular processes.

PropertyValue
Chemical FormulaC₁₅H₂₄N₂O.C₂H₂O₄
Molecular Weight338.4 g/mol
Purity≥98% (HPLC)
Storage ConditionsDesiccate at Room Temperature

MS049 acts primarily by inhibiting PRMT4 and PRMT6, with IC50 values of 44 nM and 63 nM, respectively . This inhibition leads to a reduction in specific methylation marks on target proteins, such as Med12me2a and H3R2me2a, in HEK293 cells under in vitro conditions . The selective inhibition of these PRMTs has implications for various biological pathways, particularly those related to gene regulation and signal transduction.

In Vitro Studies

In studies involving mammalian cells, MS049 has been shown to significantly alter the levels of arginine methylation on proteins associated with transcriptional regulation. For example, the compound's effect on FUS (Fused in Sarcoma) protein methylation was investigated, revealing that MS049 can modulate the abundance and activity of this protein, which is implicated in neurodegenerative diseases .

Case Studies

  • FUS Protein Methylation : Research has indicated that MS049 can influence the methylation status of FUS, a protein associated with amyotrophic lateral sclerosis (ALS). In Drosophila models, the application of MS049 led to changes in the methylation profile of FUS, suggesting a potential therapeutic avenue for diseases characterized by FUS toxicity .
  • Gene Expression Modulation : A study highlighted that MS049 effectively reduced the levels of specific dimethylated arginines on histone proteins, which are critical for chromatin dynamics and gene expression regulation. This modulation suggests that MS049 could be used as a tool for studying epigenetic regulation in various cellular contexts .

Comparative Analysis with Other Compounds

To better understand the specificity and potency of MS049, a comparison with other known PRMT inhibitors is useful:

CompoundTarget PRMTsIC50 (nM)Notes
MS049PRMT4, PRMT644/63Selective inhibitor
GSK591PRMT5~50Selective but less potent
FuramidinePRMT1, PRMT4/6~100Broader inhibition profile

This table illustrates that while MS049 is selective for PRMT4 and PRMT6, other compounds like GSK591 have broader targets but may not be as potent.

Q & A

Q. What metadata must be documented to ensure reproducibility of MS049-based studies?

  • Critical Metadata :
  • Batch-specific Certificate of Analysis (e.g., purity ≥98%, oxalate stoichiometry).
  • Storage conditions (temperature, duration).
  • Solvent used for reconstitution and final concentration in assays.
  • Cell passage number and mycoplasma testing status.
  • Reference : Follow Beilstein Journal guidelines for experimental reproducibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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MS049 oxalate salt
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MS049 oxalate salt

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